molecular formula C6H9NO B2470351 4-Methyl-2-furanmethanamine CAS No. 120073-83-8

4-Methyl-2-furanmethanamine

Cat. No.: B2470351
CAS No.: 120073-83-8
M. Wt: 111.144
InChI Key: HMHSVQXZBMKUMA-UHFFFAOYSA-N
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Description

4-Methyl-2-furanmethanamine: is an organic compound with the molecular formula C6H9NO It is a derivative of furan, a heterocyclic aromatic compound, and contains an amine group attached to the furan ring

Scientific Research Applications

4-Methyl-2-furanmethanamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of fine chemicals and as a building block for various industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methyl-2-furanmethanamine can be synthesized through several methods. One common approach involves the reaction of 4-methyl-2-furaldehyde with ammonia or an amine source under reductive amination conditions. This process typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods: In industrial settings, the production of this compound may involve the catalytic hydrogenation of 4-methyl-2-furaldehyde in the presence of ammonia. This method allows for the efficient and scalable production of the compound.

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-2-furanmethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding furan carboxylic acids.

    Reduction: Reduction reactions can convert the furan ring to a tetrahydrofuran ring.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst is often used for reduction reactions.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Furan carboxylic acids.

    Reduction: Tetrahydrofuran derivatives.

    Substitution: Various substituted furan derivatives.

Comparison with Similar Compounds

    2-Furanmethanamine: Similar structure but lacks the methyl group at the 4-position.

    4-Methyl-2-furaldehyde: Precursor to 4-methyl-2-furanmethanamine, contains an aldehyde group instead of an amine group.

    Tetrahydro-2-furanmethanamine: Reduced form of this compound with a saturated furan ring.

Uniqueness: this compound is unique due to the presence of both the furan ring and the amine group, which confer distinct chemical reactivity and potential biological activity. The methyl group at the 4-position further differentiates it from other furan derivatives, influencing its physical and chemical properties.

Properties

IUPAC Name

(4-methylfuran-2-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO/c1-5-2-6(3-7)8-4-5/h2,4H,3,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMHSVQXZBMKUMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=COC(=C1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120073-83-8
Record name (4-methylfuran-2-yl)methanamine
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